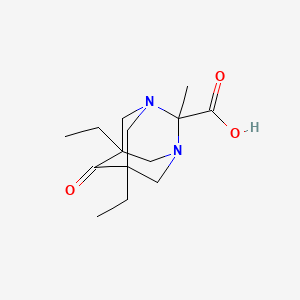
5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound falls under the category of cycloalkanes, which are known for their ring structures composed of carbon atoms . The presence of multiple functional groups, including carboxylic acid and ketone, makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. detailed industrial production methods are not explicitly documented .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of the ketone group allows for oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in esters or amides .
Wissenschaftliche Forschungsanwendungen
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The ketone group can participate in redox reactions, affecting cellular processes. Detailed pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C14H22N2O3 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
5,7-diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h4-9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
IKLMWVRVJNZFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


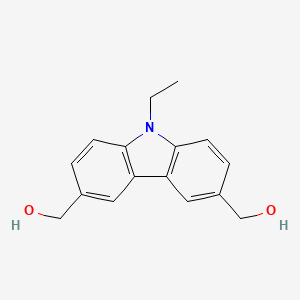

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
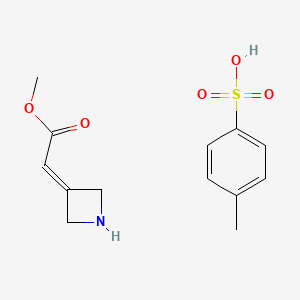
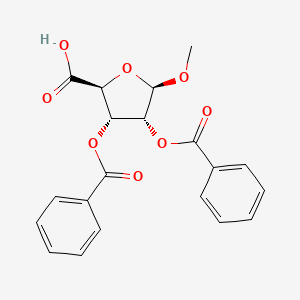
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)

![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
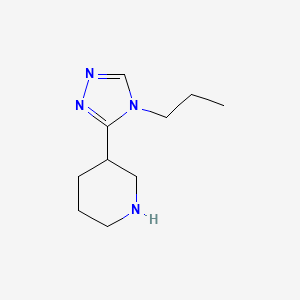

![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
